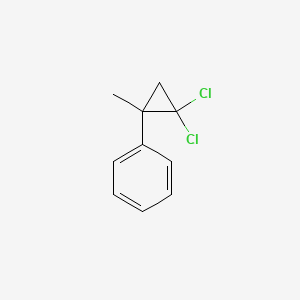
(2,2-Dichloro-1-methylcyclopropyl)benzene
概要
説明
“(2,2-Dichloro-1-methylcyclopropyl)benzene” is a chemical compound with the molecular formula C10H10Cl2 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “(2,2-Dichloro-1-methylcyclopropyl)benzene” consists of a benzene ring attached to a 2,2-dichloro-1-methylcyclopropyl group . The compound has a molecular weight of 201.09 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,2-Dichloro-1-methylcyclopropyl)benzene” include a molecular weight of 201.09 g/mol, a computed XLogP3-AA value of 3.8, and a topological polar surface area of 0 Ų . It has no hydrogen bond donor count and no hydrogen bond acceptor count .科学的研究の応用
Alkylation of Aromatic Hydrocarbons
A study by Baiburtli et al. (2019) explored the use of microporous zeolites in the alkylation reaction of arenes with unsaturated compounds, including the formation of chloroalkylarenes like 1-(2,2-dichloro-1-methylcyclopropyl)ethyl benzene. This process demonstrated high selectivity and conversion rates, highlighting its potential in chemical synthesis and industrial applications (Baiburtli, Raskil’dina, Grigor’eva, & Zlotskii, 2019).
Reactions with Phenylsulfenyl and Phenylselenyl Chloride
Liu and Shi (2004) investigated the reaction of methylenecyclopropanes with phenylsulfenyl chloride and phenylselenyl chloride, leading to the formation of various benzene derivatives. The study proposed a mechanism for these reactions, contributing to our understanding of organic chemical reactions involving cyclopropane derivatives (Liu & Shi, 2004).
Synthesis of Novel Macrocyclic Complexes
Ma et al. (2003) reported the synthesis of an eighteen-tin-nuclear macrocyclic complex using 2-mercaptonicotinic acid and di-n-butyltin dichloride in benzene. This complex represents an advancement in the field of inorganic chemistry and might have implications in materials science (Ma, Jiang, Zhang, & Wang, 2003).
Photoinduced Electron-transfer Bicyclopropenyl-benzene Rearrangements
Ikeda et al. (2004) explored the photoinduced electron-transfer bicyclopropenyl-benzene rearrangements in 2,2',3,3'-tetraphenylbicyclopropenyls. Their findings contribute to a better understanding of photochemical processes in organic compounds, which can be crucial in fields like photopharmacology and molecular electronics (Ikeda, Hoshi, Kikuchi, Tanaka, & Miyashi, 2004).
Gold(I)-Catalyzed Tandem C-H and C-C Activation
Jiang et al. (2010) examined the gold(I)-catalyzed tandem intramolecular C-H and C-C bond activation in (cyclopropylidenecyclohexyl)benzene derivatives. This study provides insights into the mechanisms of gold-catalyzed reactions, which are essential in the development of new catalytic processes in organic chemistry (Jiang, Liu, Shi, & Li, 2010).
Safety And Hazards
The safety data sheet for “(2,2-Dichloro-1-methylcyclopropyl)benzene” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced .
特性
IUPAC Name |
(2,2-dichloro-1-methylcyclopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-9(7-10(9,11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYPRVQXSWVEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863212 | |
| Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dichloro-1-methylcyclopropyl)benzene | |
CAS RN |
3591-42-2 | |
| Record name | (2,2-Dichloro-1-methylcyclopropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3591-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003591422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichloro-1-methylcyclopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

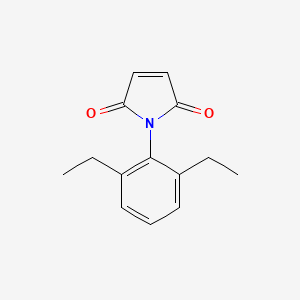
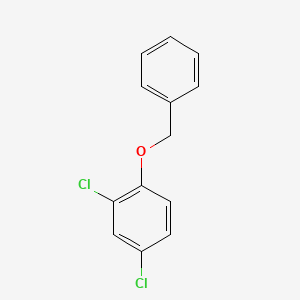
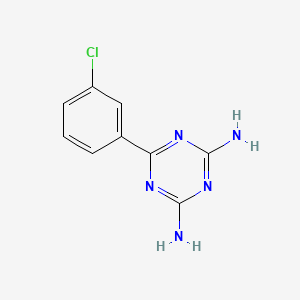
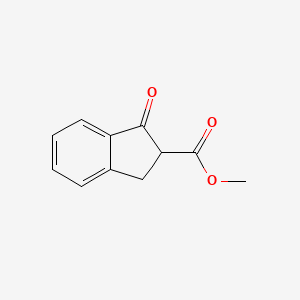
![4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B1595847.png)
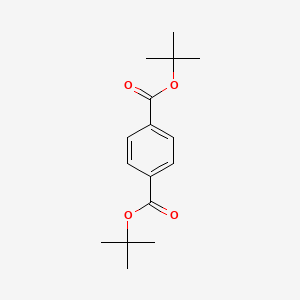
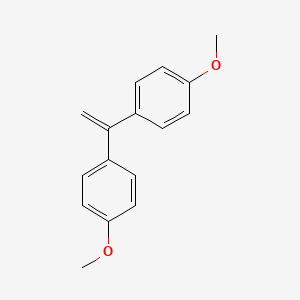
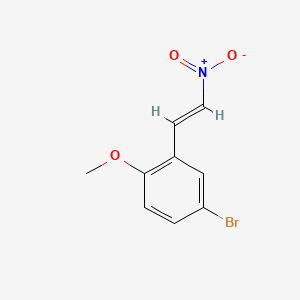
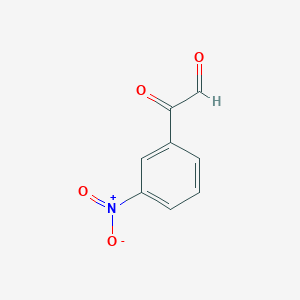
![4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde](/img/structure/B1595853.png)
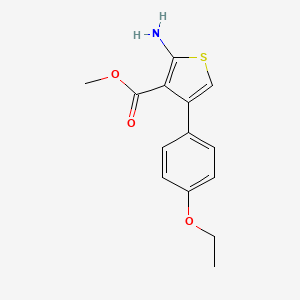
![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1595856.png)
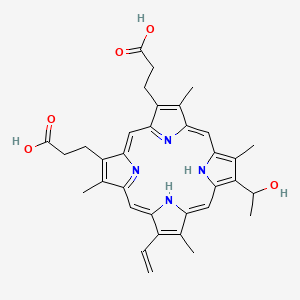
![Benzyl [(2,5-dioxopyrrolidin-1-yl)methyl]cyanocarbonimidodithioate](/img/structure/B1595860.png)